N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide
Overview
Description
N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . This compound is characterized by the presence of a biphenyl moiety and a thiourea group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide involves several steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with potassium thiocyanate in dry acetonitrile to form the corresponding isothiocyanate in situ. This intermediate is then treated with 2-aminobiphenyl to yield the target compound . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes and other proteins. The biphenyl moiety can interact with hydrophobic regions of biological molecules, enhancing the compound’s binding affinity and specificity . These interactions can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide is unique due to its specific combination of a biphenyl moiety and a thiourea group. Similar compounds include:
N-(biphenyl-4-carbonyl)-N’-(4-chlorophenyl)thiourea: Exhibits similar biological activities but differs in the substitution pattern on the biphenyl moiety.
N-(2,4,5-trichlorophenyl)carbamothioyl]biphenyl-4-carboxamide: Has additional chlorine substitutions, which may alter its chemical and biological properties.
These similar compounds share some biological activities but differ in their specific chemical structures and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)carbamothioyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2OS/c21-16-10-11-17(22)18(12-16)23-20(26)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPSAVWPGJXLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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